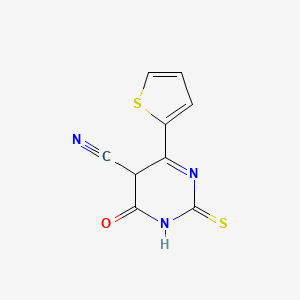
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine: is a heterocyclic compound that features both a pyrazole and a pyridine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen-containing heterocycles in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine typically involves the condensation of 3,5-dimethylpyrazole with a pyridine derivative. One common method involves the reaction of 3,5-dimethylpyrazole with 3-chloropyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods with appropriate optimization for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Potassium carbonate in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole or pyridine rings.
Reduction: Reduced forms of the compound, potentially affecting the pyrazole ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is used as a ligand in coordination chemistry due to its ability to coordinate with metal ions. This property makes it valuable in the synthesis of metal-organic frameworks and catalysts .
Biology: The compound has shown potential in biological applications, including as an inhibitor of certain enzymes and as a building block for the synthesis of biologically active molecules .
Medicine: In medicinal chemistry, derivatives of this compound are being explored for their potential as therapeutic agents, particularly in the treatment of cancer and infectious diseases .
Industry: In the industrial sector, the compound is used in the development of new materials with specific electronic and optical properties .
作用機序
The mechanism of action of 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine largely depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The exact pathways and molecular targets can vary, but the compound’s ability to form stable complexes with metal ions is often a key factor in its activity .
類似化合物との比較
- 3-Chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
- 1-Cyanoacetyl-3,5-dimethylpyrazole
- 3,5-Dimethylpyrazole
Comparison: Compared to similar compounds, 3-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridine is unique due to the presence of both a pyrazole and a pyridine ring, which imparts distinct chemical reactivity and biological activity. Similarly, 1-Cyanoacetyl-3,5-dimethylpyrazole is known for its use in cyanoacetylation reactions, which is a different application compared to the coordination chemistry applications of this compound .
特性
分子式 |
C10H11N3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
3-(3,5-dimethylpyrazol-1-yl)pyridine |
InChI |
InChI=1S/C10H11N3/c1-8-6-9(2)13(12-8)10-4-3-5-11-7-10/h3-7H,1-2H3 |
InChIキー |
PMRVBTMAHXEFAH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C2=CN=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



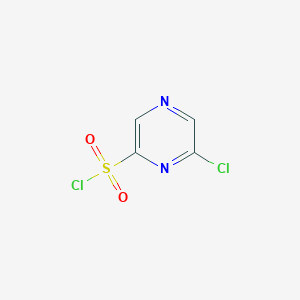
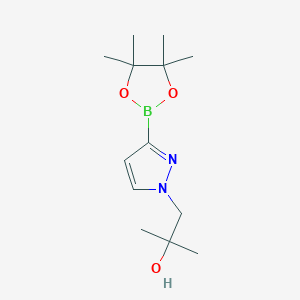
![2-Piperidinecarboxylic acid, 1-[(2S)-5-[(aminoiminomethyl)amino]-1-oxo-2-[[[(3R)-1,2,3,4-tetrahydro-3-methyl-8-quinolinyl]sulfonyl]amino]pentyl]-4-methyl-, (2R,4R)-](/img/structure/B12329882.png)
![2,5-Dimethylbenzo[d]thiazol-6-ol](/img/structure/B12329885.png)

![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1,1-dimethylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12329901.png)
![1,4-Benzenediamine, N1,N4-bis[4-[(4-aminophenyl)amino]phenyl]-](/img/structure/B12329909.png)
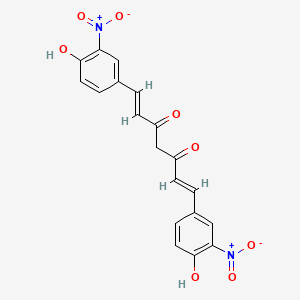
![Benzyl N-[3-(piperazin-1-yl)propyl]carbamate](/img/structure/B12329914.png)

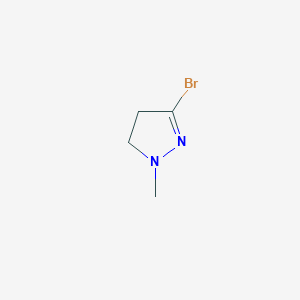
![Decyl 2-[3-(2-decoxy-2-oxoethyl)-2-methylbenzimidazol-3-ium-1-yl]acetate](/img/structure/B12329923.png)
